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molecular formula C8H7BrClFO B8699592 2-Bromo-1-(2-chloroethoxy)-4-fluorobenzene CAS No. 922728-20-9

2-Bromo-1-(2-chloroethoxy)-4-fluorobenzene

Cat. No. B8699592
M. Wt: 253.49 g/mol
InChI Key: VUTYOPBLIPXIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134007B2

Procedure details

To a solution of toluene-4-sulfonic acid 2-chloroethyl ester (2.80 g, 11.93 mmol) in anhydrous N,N-dimethylformamide (10 ml) was added 2-bromo-4-fluorophenol (2.73 g, 14.30 mmol), and potassium carbonate (3.30 g, 23.90 mmol). The resulting solution was then heated at 50° C. with stirring for 6 hours. After cooling to room temperature, the reaction mixture was diluted with sodium hydroxide (1M aqueous solution, 30 ml) and tert-butyldimethyl ether (50 ml) was added. The layers were separated and the organic extract was washed with saturated brine solution (30 ml), prior to being dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo. Purification by column chromatography eluting with ethyl acetate:heptane 1:99 to 10:90 afforded the title compound as a colourless oil (1.50 g, 50%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
tert-butyldimethyl ether
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3]OS(C1C=CC(C)=CC=1)(=O)=O.[Br:15][C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:17]=1[OH:23].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[OH-].[Na+]>[Br:15][C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:17]=1[O:23][CH2:3][CH2:2][Cl:1] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
ClCCOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
2.73 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)O
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
tert-butyldimethyl ether
Quantity
50 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic extract
WASH
Type
WASH
Details
was washed with saturated brine solution (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to being dried over anhydrous MgSO4 (s)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:heptane 1:99 to 10:90

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)OCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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